3,5-Dichloro-2-methylpyridine hydrochloride
Overview
Description
3,5-Dichloro-2-methylpyridine hydrochloride is a chemical compound with the molecular formula C6H6Cl2N·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms and one methyl group attached to the pyridine ring, along with a hydrochloride group. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-methylpyridine hydrochloride typically involves the chlorination of 2-methylpyridine. One common method is the reaction of 2-methylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 5 positions of the pyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. The reaction is conducted in specialized reactors with precise control over temperature, pressure, and reactant concentrations to achieve high yields and purity. The resulting product is then purified and converted to its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-methylpyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove chlorine atoms or to modify the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Products include 3,5-dichloro-2-pyridinecarboxylic acid or 3,5-dichloro-2-pyridinecarboxaldehyde.
Reduction: Products include partially or fully dechlorinated pyridines.
Scientific Research Applications
3,5-Dichloro-2-methylpyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridine derivatives.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-methylpyridine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The chlorine atoms and the pyridine ring play a crucial role in its binding affinity and specificity. The compound can modulate molecular pathways by affecting the activity of key proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloro-5-methylpyridine
- 2,4-Dichloro-5-methylpyridine
- 3,5-Dichloro-2,4,6-trifluoropyridine
Comparison
3,5-Dichloro-2-methylpyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring. This pattern influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different reactivity in substitution and oxidation reactions, as well as varying degrees of biological activity. The presence of the hydrochloride group also affects its solubility and stability in different environments.
Properties
IUPAC Name |
3,5-dichloro-2-methylpyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N.ClH/c1-4-6(8)2-5(7)3-9-4;/h2-3H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSNLQFNMAONTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856826 | |
Record name | 3,5-Dichloro-2-methylpyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255099-46-7 | |
Record name | 3,5-Dichloro-2-methylpyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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